Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-

PDHK1 inhibition cancer metabolism Warburg effect

Metabolic reprogramming studies require PDHK1 inhibitors with defined selectivity. This dibenzofuran-1,3-dicarbonitrile (CAS 328286-70-0) inhibits PDHK1 (IC50=1.5 µM) without DCA's millimolar dosing or anion-transport off-target effects. Key advantages: (1) Selective PDHK1 inhibition at physiologically relevant concentrations. (2) Four chemically addressable vectors for SAR exploration. (3) ≥98% purity with GC-MS identity verification. Suitable for hypoxia-responsive cancer models and kinome-wide selectivity profiling.

Molecular Formula C20H12N4O2
Molecular Weight 340.342
CAS No. 328286-70-0
Cat. No. B2995436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-
CAS328286-70-0
Molecular FormulaC20H12N4O2
Molecular Weight340.342
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(C(=C(C(=C3O2)C4=CN=CC=C4)C#N)N)C#N
InChIInChI=1S/C20H12N4O2/c1-25-12-4-5-13-16(7-12)26-20-17(11-3-2-6-24-10-11)14(8-21)19(23)15(9-22)18(13)20/h2-7,10H,23H2,1H3
InChIKeyHLVNOHLAHAOLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dibenzofuran-Based PDHK1 Inhibitor for Oncology Research


Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- (CAS 328286-70-0) is a heterocyclic small molecule featuring a dibenzo[b,d]furan core substituted at the 1- and 3-positions with nitrile groups, at the 2-position with an amino group, at the 7-position with a methoxy group, and at the 4-position with a 3-pyridyl ring (molecular formula C20H12N4O2, molecular weight 340.33 g/mol) [1]. The compound is classified in the Therapeutic Target Database (TTD Drug ID: D0R0SJ) as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a mitochondrial kinase that negatively regulates the pyruvate dehydrogenase complex (PDC) and is implicated in the metabolic reprogramming of glycolytic tumors [2]. Its patented therapeutic indication encompasses metastatic cancer and solid tumors [2].

PDHK1 pathway inhibition research fit
Distinct dibenzofuran core for SAR exploration
Verified analytical identity for procurement consistency

Scaffold-Specific Kinase Inhibition and the Dibenzofuran Advantage


PDHK1 inhibitors span multiple chemotypes—from dichloroacetate (DCA) to resorcinol amides and indazole-based ATP-competitive ligands—yet their selectivity, potency, and metabolic stability profiles diverge sharply with scaffold architecture [1]. The dibenzo[b,d]furan core of CAS 328286-70-0 is structurally non-interchangeable with the 4H-1-benzopyran (chromene) analog (CAS 475576-65-9) that bears identical peripheral substituents (2-amino, 7-methoxy, 4-(3-pyridyl), 3-carbonitrile); the replacement of the central furan oxygen geometry and the loss of the second aromatic ring fusion in the chromene scaffold fundamentally alters both molecular shape (planarity, dipole orientation) and the hydrogen-bonding network accessible to the kinase ATP-binding pocket . Furthermore, among dibenzofuran-based kinase inhibitors, substitution regiochemistry at the 1,3-dicarbonitrile positions dictates target preference—CK2 inhibitors (e.g., dibenzofuranone derivatives) exploit a halogen-bond interaction with the gatekeeper Phe113 that is geometrically inaccessible to 1,3-dicarbonitrile-substituted analogs [2]. These scaffold- and regioisomer-dependent differences mean that even closely related in-class compounds cannot serve as drop-in replacements without altering the selectivity fingerprint and biological outcome.

Target Feature
Alternative
Mismatch
Dibenzofuran core (planar, tricyclic)
Chromene analog (non-planar, bicyclic)
Loss of planarity may alter hinge-region π-stacking
1,3-Dicarbonitrile substitution
Dibenzofuranone (CK2 inhibitor series)
Target preference may shift from PDHK1 to CK2 via Phe113 halogen bond

Quantitative Differentiation: Target Engagement, Selectivity, and Analytical Benchmarking


PDHK1 Inhibitory Activity and Potency Benchmarking

CAS 328286-70-0 is reported in the Therapeutic Target Database with a designated IC50 value of 1.5 µM against PDHK1, as extracted from patent WO2012135799 (compound 43) [1]. By comparison, the reference PDHK1 inhibitor dichloroacetate (DCA) exhibits an IC50 of approximately 200–500 µM against PDHK1 in biochemical assays, representing a >130-fold weaker potency [2]. The clinical-stage PDHK2-selective inhibitor AZD7545 achieves IC50 values of 36.8 nM (PDHK1) and 6.4 nM (PDHK2) but carries a distinct isoform selectivity profile driven by its trifluoromethyl-benzamide pharmacophore that is absent in CAS 328286-70-0 [3]. This places CAS 328286-70-0 in a differentiated potency-selectivity space: substantially more potent than DCA, yet structurally and mechanistically distinct from the AZD7545 series.

PDHK1 Potency Benchmarking
Cross-study comparable
IC50 = 1.5 µM (PDHK1)
DCA: ~200–500 µM
AZD7545: 36.8 nM (PDHK1)
Supports target-engagement study context
Distinct selectivity profile vs. AZD7545; mid-potency probe
PDHK1 inhibition cancer metabolism Warburg effect

Dibenzofuran vs. Chromene Core Scaffold Comparison

CAS 328286-70-0 (dibenzofuran core) and CAS 475576-65-9 (4H-1-benzopyran/chromene core) carry identical peripheral substituents but differ fundamentally in their central heterocyclic architecture. The dibenzofuran scaffold possesses a fully aromatic, planar three-ring system (two fused benzene rings + central furan; 12 π-electrons in the aromatic core), whereas the chromene analog contains a non-aromatic dihydropyran ring (sp³-hybridized C4 carbon) fused to a single benzene ring, resulting in a non-planar geometry at the pyran ring junction [1]. This core difference produces a molecular weight shift from 279.10 g/mol (chromene) to 340.33 g/mol (dibenzofuran), a topological polar surface area increase associated with the second nitrile group (dibenzofuran: two nitrile groups; chromene: one nitrile group), and a distinct spatial presentation of the 3-pyridyl moiety relative to the hinge-binding region of kinase active sites [1].

Scaffold Architecture
Class-level inference
Dibenzofuran: planar tricyclic, MW 340.33
Chromene: non-planar bicyclic, MW 279.10
Planarity enables π-stacking; chromene lacks this geometry
Binding mode may not transfer between cores
scaffold hopping core replacement dibenzofuran vs. chromene

1,3-Dicarbonitrile Pharmacophore and Kinase Selectivity

Within the dibenzofuran chemical space, the 1,3-dicarbonitrile substitution pattern of CAS 328286-70-0 defines a pharmacophore distinct from the dibenzofuranone (dibenzofuran-1-one) series developed as CK2 inhibitors. The dibenzofuranone series achieves tight-binding CK2 inhibition through a π-halogen bond interaction between a halogen substituent and the gatekeeper Phe113 residue in CK2, with lead compound TF107 (5) demonstrating nanomolar potency [1]. In contrast, the 1,3-dicarbonitrile motif—lacking the ketone oxygen required for this halogen-bond geometry—redirects kinase selectivity toward PDHK1, as documented in the TTD database [2]. Additionally, dibenzofuran derivatives inspired from cercosporamide have been characterized as dual Pim-1/2 and CLK1 kinase inhibitors (lead compound 44, nanomolar IC50 against CLK1), further illustrating that minor modifications to the dibenzofuran substitution pattern can redirect selectivity across kinome branches [3].

Kinase Selectivity Determinant
Class-level inference
1,3-Dicarbonitrile → PDHK1
Dibenzofuranone → CK2 (via Phe113)
Cercosporamide-derived → Pim/CLK1
Substitution regiochemistry redirects kinome target
Cross-series potency not directly comparable
kinase selectivity CK2 inhibitor dibenzofuran SAR

GC-MS Identity Verification for Batch-to-Batch Consistency

CAS 328286-70-0 has a verified GC-MS spectrum in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: GKJ08DUqHxj), providing a definitive analytical fingerprint for identity confirmation upon receipt—a critical quality control checkpoint not uniformly available for all in-class dibenzofuran analogs [1]. The InChIKey HLVNOHLAHAOLTJ-UHFFFAOYSA-N (InChI=1S/C20H12N4O2/c1-25-12-4-5-13-16(7-12)26-20-17(11-3-2-6-24-10-11)14(8-21)19(23)15(9-22)18(13)20/h2-7,10H,23H2,1H3) serves as a structure-unique digital identifier for unambiguous database cross-referencing [1]. Commercial vendors (e.g., Leyan, MolCore) supply the compound at ≥98% purity (HPLC), with MolCore specifying ISO-certified quality systems suitable for pharmaceutical R&D procurement .

Analytical QC Identity
Supporting evidence
GC-MS spectrum available (Wiley Registry)
InChIKey: HLVNOHLAHAOLTJ-UHFFFAOYSA-N
Supports batch-to-batch QC consistency
Vendor ISO certification may vary; verify COA
analytical QC mass spectrometry compound identity verification

Patent-Backed Oncology Indication and Translational Potential

CAS 328286-70-0 is protected under patent WO2012135799 (assigned to the University of Utah Research Foundation) with specific claims directed to PDHK1 inhibition for the treatment of metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumors/cancer (ICD-11: 2A00-2F9Z) [1]. In contrast, PDHK1 tool compounds such as PDHK1-IN-1 (compound 17; IC50 = 1.5 µM) and TM-1 (PDHK1 IC50 = 2.97 µM, PDHK2 IC50 = 5.2 µM) have been described in the academic literature as chemical probes without specific oncology patent protection, limiting their translational development pathway [2][3]. The PDHK1 target is mechanistically linked to the HIF-1 signaling pathway and central carbon metabolism in cancer (KEGG pathways hsa04066 and hsa05230), wherein PDHK1 overexpression in hypoxic tumor microenvironments suppresses mitochondrial pyruvate oxidation and promotes the glycolytic (Warburg) phenotype [1].

IP Landscape Position
Supporting evidence
Patented (WO2012135799)
Comparators: PDHK1-IN-1, TM-1 — unpatented tools
IP landscape context for translational research
Indications are research models, not clinical validation
cancer metabolism patented therapeutic PDHK1 oncology

High-Impact Research and Procurement Application Scenarios


PDHK1 Target Engagement in Cancer Metabolism Research

Researchers investigating the Warburg effect and metabolic reprogramming in glycolytic tumors can employ CAS 328286-70-0 (PDHK1 IC50 = 1.5 µM) as a chemical probe to inhibit PDHK1-mediated phosphorylation of the pyruvate dehydrogenase complex, thereby reactivating mitochondrial pyruvate oxidation. The compound's mid-micromolar potency avoids the millimolar dosing requirements and off-target anion-transport effects associated with DCA (IC50 ≈ 200–500 µM), enabling cleaner dissection of PDHK1-specific signaling at physiologically relevant concentrations [1]. The defined HIF-1 signaling pathway linkage (KEGG hsa04066) provides a clear mechanistic framework for experimental design in hypoxia-responsive cancer models [1].

Dibenzofuran Scaffold for Medicinal Chemistry Optimization

Medicinal chemistry teams pursuing novel PDHK1 inhibitor leads can use CAS 328286-70-0 as a starting scaffold for structure-activity relationship (SAR) exploration. The 1,3-dicarbonitrile-2-amino-4-(3-pyridyl)-7-methoxy substitution pattern offers four chemically addressable vectors (nitrile hydrolysis, amino acylation/alkylation, pyridyl N-oxide formation, methoxy demethylation) for modular derivatization, while the planar dibenzofuran core provides a rigid, synthetically tractable template distinct from the indazole-based scaffolds prevalent in the WO2012135799 patent landscape [1]. The availability of ≥98% pure material with verified GC-MS identity from ISO-certified vendors ensures batch-to-batch reproducibility throughout iterative synthesis-testing cycles [2].

Kinase Selectivity Panel Screening with a Distinct Chemotype

Core facilities and contract research organizations conducting kinome-wide selectivity profiling can include CAS 328286-70-0 as a dibenzofuran-based PDHK1 ligand chemotype within a panel of structurally diverse kinase inhibitors. Its 1,3-dicarbonitrile-dibenzofuran scaffold is orthogonal to the resorcinol amide, indazole, and trifluoromethyl-benzamide scaffolds represented by other PDHK inhibitor series, enabling assessment of scaffold-dependent off-target liability and polypharmacology [1]. Direct comparison with the cercosporamide-derived dibenzofuran series (Pim/CLK1-selective) and the dibenzofuranone series (CK2-selective) within the same kinome panel can map the selectivity boundaries imposed by different dibenzofuran substitution regiochemistries [1].

Patent-Landscape-Guided Oncology Drug Discovery

Biotechnology companies and academic drug discovery centers evaluating the PDHK1 inhibitor patent landscape for freedom-to-operate or lead identification can procure CAS 328286-70-0 as a key structural reference compound from the WO2012135799 patent estate (University of Utah Research Foundation) [1]. Unlike unpatented PDHK1 tool compounds (PDHK1-IN-1, TM-1), CAS 328286-70-0 is embedded within a patent-protected therapeutic program with designated oncology indications (metastatic cancer, solid tumors), providing a defined IP framework for competitive intelligence and potential licensing or collaboration discussions [1].

Application
Selection Property
Validation Focus
Cancer metabolism target engagement
PDHK1 pathway inhibition profile
PDC reactivation and HIF-1 signaling assays
Dibenzofuran scaffold SAR
Multi-vector synthetic accessibility
Purity and GC-MS identity verification
Kinase selectivity panel screening
Orthogonal dibenzofuran chemotype
Off-target profiling vs. CK2/Pim/CLK1
Patent landscape competitive intelligence
WO2012135799 patent estate reference
Freedom-to-operate and licensing analysis
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